molecular formula C17H13FO4 B5772420 3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one

3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one

Cat. No. B5772420
M. Wt: 300.28 g/mol
InChI Key: MXBGQCZQECOVSF-UHFFFAOYSA-N
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Description

3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and food industry.

Scientific Research Applications

3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In agriculture, it has been shown to have insecticidal and antifungal properties, and it has been studied for its potential use as a natural pesticide. In the food industry, it has been studied for its potential use as a food preservative and flavoring agent.

Mechanism of Action

The exact mechanism of action of 3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of inflammatory mediators, such as cyclooxygenase-2 and prostaglandin E2, and the activation of antioxidant pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in vitro and in vivo. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one in lab experiments is its broad range of potential applications. It has been shown to have various biological activities, making it a versatile compound for studying different pathways and processes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on 3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and has been studied for its potential to improve cognitive function. Another area of interest is its potential use as a natural pesticide in agriculture. It has been shown to have insecticidal and antifungal properties and has been studied for its potential to replace synthetic pesticides. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one is a versatile compound with potential applications in medicine, agriculture, and food industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.

Synthesis Methods

The synthesis of 3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one involves the reaction of 2-fluorophenol and 7-methoxy-2-methylchromone in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is carried out in refluxing ethanol, and the product is obtained by recrystallization from ethanol. The yield of the product is reported to be around 60%.

properties

IUPAC Name

3-(2-fluorophenoxy)-7-methoxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO4/c1-10-17(22-14-6-4-3-5-13(14)18)16(19)12-8-7-11(20-2)9-15(12)21-10/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBGQCZQECOVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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